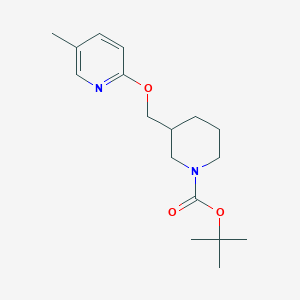

tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(5-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-13-7-8-15(18-10-13)21-12-14-6-5-9-19(11-14)16(20)22-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVHMZINXPJVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647926 | |

| Record name | tert-Butyl 3-{[(5-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-14-8 | |

| Record name | 1,1-Dimethylethyl 3-[[(5-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(5-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 5-methylpyridin-2-yl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of tert-butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key reactions:

- Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : Subsequent steps may involve the introduction of the tert-butyl group and the ether linkage to the pyridine derivative. This multi-step synthesis allows for the modification of the compound to tailor its properties for specific applications.

Table 1: Synthetic Pathways

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of piperidine from suitable amine precursors. |

| 2 | Alkylation | Introduction of tert-butyl group via alkylation reactions. |

| 3 | Ether Formation | Creation of ether linkage with 5-methylpyridin-2-ol derivatives. |

These reactions are crucial for developing derivatives that can exhibit enhanced biological activity or altered pharmacokinetic properties.

Research into the pharmacodynamics of this compound suggests potential therapeutic applications. Interaction studies indicate that this compound may exhibit significant activity against certain biological targets, such as:

- Neurotransmitter Receptors : Its structural similarity to known neurotransmitter modulators suggests potential interactions with receptors involved in neurological processes.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 2: Potential Biological Targets

| Target Type | Potential Activity |

|---|---|

| Neurotransmitter Receptors | Modulation of neurotransmission pathways |

| Antimicrobial Agents | Inhibition of bacterial growth |

Medicinal Chemistry Insights

The unique structural features of this compound allow it to serve as a valuable scaffold in medicinal chemistry. Its ability to be modified at various positions makes it an attractive candidate for drug development.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that certain derivatives can enhance cognitive function in animal models, indicating potential applications in treating cognitive disorders.

- Antimicrobial Testing : Several studies have shown that modifications to the pyridine ring can significantly enhance antimicrobial efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally related to pyridine-pyrrolidine and pyridine-piperidine derivatives documented in catalogs and synthesis studies. Key differences include:

- Ring Size : Unlike pyrrolidine-based analogs (five-membered ring), the target compound features a piperidine ring (six-membered), which alters conformational flexibility and steric interactions .

- Pyridine Substituents : The 5-methyl group on the pyridine ring distinguishes it from bromo-, methoxy-, or iodo-substituted analogs (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate), which introduce electronegative or bulky substituents .

- Protecting Groups : The tert-butyl carbamate group is common across analogs, but some derivatives use tert-butyldimethylsilyl (TBS) or pivalamide groups, which differ in stability under acidic or basic conditions .

Molecular and Physical Properties

The molecular formula of the target compound is C₁₇H₂₆N₂O₃ (molecular weight: ~306.4 g/mol). Comparatively:

Analytical Characterization

Structural elucidation of analogs relies on:

- NMR Spectroscopy : Pyrrolidine analogs show distinct ¹H NMR signals for ring protons (e.g., δ 3.4–4.2 ppm for methylene groups), while piperidine derivatives exhibit broader splitting due to reduced ring strain .

- Mass Spectrometry : High-resolution MS (HRMS) data confirm molecular weights; for example, [M+H]⁺ ions at m/z 392 were reported for a pyrrolidine analog .

Biological Activity

Chemical Identity and Structure

tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, with the molecular formula C17H26N2O3 and a molecular weight of approximately 306.40 g/mol, is a synthetic organic compound. It features a tert-butyl group , a piperidine ring , and a 5-methylpyridin-2-yl moiety linked through an ether bond. This unique structure suggests potential reactivity in various chemical environments, making it an interesting subject for biological studies and medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound may act as a ligand , binding to the active sites of enzymes, thereby inhibiting their activity or modulating their function. The specific pathways and molecular targets depend on the biological system being studied.

Potential Applications

-

Medicinal Chemistry :

- Investigated for its potential therapeutic properties, particularly in drug development targeting specific enzymes or receptors.

- Its structural properties allow for modifications that can enhance pharmacological profiles.

-

Biochemical Assays :

- Used as a probe in biochemical assays to study small molecule interactions with biological targets, which is crucial for understanding pharmacodynamics.

-

Industrial Applications :

- Employed in the synthesis of pharmaceuticals and agrochemicals due to its versatility and reactivity.

Comparative Analysis

The compound's unique structural features allow it to be compared with other similar compounds in terms of biological activity:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (R)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | Contains an amino group instead of a methyl group | Potentially different biological activity due to amino substitution |

| tert-butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine | Features chloro and trifluoromethyl groups | Enhanced lipophilicity may affect pharmacokinetics |

| tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methylpyridin | Contains an acetamido group | Different functional properties due to acetamido substitution |

These comparisons highlight how structural variations can significantly influence biological activity and therapeutic potential.

In Vitro Studies

Recent studies have explored the compound's interactions with various biological systems. For instance, research on derivatives similar to this compound has shown varying degrees of activity against different pathogens. In particular, compounds with similar pyridine structures demonstrated significant antibacterial properties, suggesting that modifications to the pyridine moiety can enhance efficacy against specific bacterial strains .

Pharmacodynamics

Interaction studies are crucial for predicting the therapeutic efficacy and safety profiles of this compound. For example, research indicates that incorporating polar functionalities into similar compounds improves aqueous solubility while maintaining or enhancing antiparasitic activity . The balance between solubility and metabolic stability is critical for developing effective therapeutic agents.

Summary of Findings

The biological activity of this compound is promising, particularly in medicinal chemistry applications. Its unique structure allows for diverse modifications that can lead to enhanced pharmacological profiles. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react a piperidine derivative (e.g., tert-butyl piperidine-1-carboxylate) with a pyridinyloxymethyl electrophile. For example:

- Step 1 : Prepare the pyridinyloxymethyl intermediate via Mitsunobu reaction between 5-methylpyridin-2-ol and a bromomethyl-piperidine precursor.

- Step 2 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography .

Key Considerations : Optimize reaction time (e.g., 12–24 hours) and temperature (e.g., 60–80°C) to avoid side products like over-alkylation.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in , pyridinyl protons at 6.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~337.4 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the Boc group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic reactions?

Methodological Answer: The Boc group serves as a steric shield and electron donor:

- Steric Effects : Hinders nucleophilic attack at the piperidine nitrogen, directing reactivity to the pyridinyloxy moiety .

- Electronic Effects : Stabilizes transition states in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by donating electron density via the carbonyl group .

Experimental Design : Compare reaction rates of Boc-protected vs. deprotected analogs using kinetic studies (e.g., measurements).

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Redundancy : Collect high-resolution data (≤1.0 Å) using synchrotron radiation to minimize noise .

- Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected (e.g., Hooft parameter < 0.1) .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C–O bond: 1.36–1.42 Å) .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.

- Example: Higher values at the pyridinyl oxygen indicate preferential alkylation .

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways .

Methodological Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.